molecular formula C6H5F3N2 B053476 4-Amino-3-(trifluoromethyl)pyridine CAS No. 387824-61-5

4-Amino-3-(trifluoromethyl)pyridine

Cat. No.: B053476
CAS No.: 387824-61-5
M. Wt: 162.11 g/mol
InChI Key: DYAGVPKVELUYPJ-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2. It is characterized by the presence of an amino group at the fourth position and a trifluoromethyl group at the third position on a pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)pyridine can be achieved through several methodsThe reaction typically requires the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate .

Another method involves the direct amination of 3-(trifluoromethyl)pyridine using ammonia or an amine source under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it valuable in drug design.

Case Studies in Drug Development

  • Naporafenib : This compound is a RAF inhibitor used for treating certain cancers. The synthesis of naporafenib utilizes intermediates derived from this compound, showcasing its role in oncology .
  • Checkpoint Kinase Inhibitors : The compound is involved in synthesizing oral checkpoint kinase inhibitors, which are crucial for immunotherapy treatments. These inhibitors target specific pathways to enhance the immune response against tumors .

Table: Summary of Pharmaceutical Applications

ApplicationCompound NameDisease Target
RAF InhibitorNaporafenibCancer
Checkpoint Kinase InhibitorVariousImmunotherapy

Agrochemical Applications

The trifluoromethyl group is known to impart unique properties to agrochemicals, enhancing their efficacy and selectivity. Several derivatives of this compound have been developed for pest control.

Key Agrochemical Products

  • Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced to the market, primarily used for controlling grass weeds in crops .
  • Pyridalyl : An insecticide targeting sap-feeding pests, demonstrating significant effectiveness due to its unique chemical structure derived from trifluoromethylpyridines .

Table: Agrochemical Applications

Product NameActive IngredientTarget Pests
Fluazifop-butylTrifluoromethylpyridineGrass Weeds
PyridalylTrifluoromethylpyridineSap-feeding Insects

Material Science

In addition to its applications in pharmaceuticals and agrochemicals, this compound is also explored for its potential use in material science due to its unique properties.

Potential Uses

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
  • Ligands in Catalysis : Its ability to form stable complexes makes it suitable for use as ligands in various catalytic processes, particularly those involving transition metals .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at the second position.

    3-Amino-4-(trifluoromethyl)pyridine: The positions of the amino and trifluoromethyl groups are reversed.

    2-Amino-3-(trifluoromethyl)pyridine: The amino group is at the second position and the trifluoromethyl group at the third position.

Uniqueness

4-Amino-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the amino and trifluoromethyl groups, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications .

Biological Activity

4-Amino-3-(trifluoromethyl)pyridine (C6H5F3N2) is a heterocyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a trifluoromethyl group, which significantly influences its chemical properties. The molecular weight of this compound is approximately 162.11 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug development .

Synthesis Methods

The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction of 3-chloro-4-nitropyridine with trifluoroacetamide, followed by reduction of the nitro group to an amine. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in anti-cancer applications. The presence of the trifluoromethyl group is crucial for enhancing the interaction with biological targets, which has been linked to various therapeutic effects:

Anticancer Activity

Numerous studies have reported on the anticancer properties of trifluoromethylpyridine derivatives. For instance, compounds structurally similar to this compound have shown activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml. Some derivatives demonstrated inhibition rates exceeding 50% against these cell lines .

Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives

CompoundCell LineInhibition Rate (%)
Compound 5lPC364.20
Compound 5nK56251.71
Compound 5oHeLa50.52
Compound 5vA54964.20

Antichlamydial Activity

Recent studies have highlighted the antichlamydial properties of certain derivatives containing the trifluoromethyl group. For example, modifications to existing structures have resulted in compounds that selectively inhibit Chlamydia trachomatis without affecting host cell viability. The presence of electron-withdrawing groups like trifluoromethyl was essential for enhancing this activity .

Case Study: Structure-Activity Relationship (SAR)
A study focusing on SAR revealed that replacing the trifluoromethyl group with less electronegative substituents resulted in diminished antichlamydial activity. This emphasizes the importance of electronic properties in drug design, particularly for targeting specific pathogens .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other trifluoromethylpyridine derivatives:

Table 2: Comparison of Trifluoromethylpyridine Derivatives

Compound NameStructure CharacteristicsUnique Features
4-Amino-2-(trifluoromethyl)pyridineAmino at position 4; trifluoromethyl at position 2Active in cancer treatment
3-Amino-4-(trifluoromethyl)pyridineAmino at position 3; trifluoromethyl at position 4Exhibits different reactivity patterns
2-Amino-5-(trifluoromethyl)pyridineAmino at position 2; trifluoromethyl at position 5Known for agrochemical applications

Properties

IUPAC Name

3-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAGVPKVELUYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382313
Record name 3-(trifluoromethyl)pyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387824-61-5
Record name 4-Amino-3-trifluoromethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387824-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-(trifluoromethyl)pyridine
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